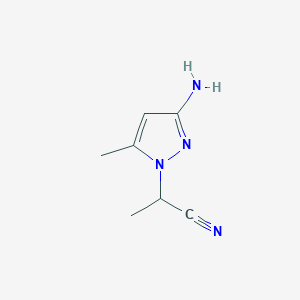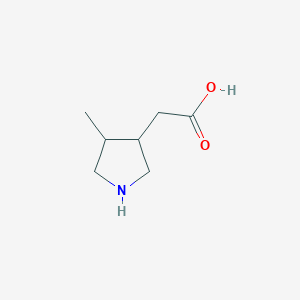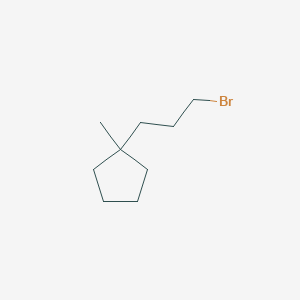
1-(3-Bromopropyl)-1-methylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a methyl group and a 3-bromopropyl chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1-methylcyclopentane can be synthesized through the alkylation of 1-methylcyclopentane with 1,3-dibromopropane. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane, followed by nucleophilic substitution with 1,3-dibromopropane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-1-methylcyclopentane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination, often in the presence of heat.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene, such as 1-methylcyclopentene.
科学的研究の応用
1-(3-Bromopropyl)-1-methylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用機序
The mechanism of action for 1-(3-Bromopropyl)-1-methylcyclopentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom leaves, forming a positively charged carbon center that is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
類似化合物との比較
1-(3-Chloropropyl)-1-methylcyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-1-methylcyclopentane: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)-1-methylcyclopentane is unique due to the bromine atom, which is a better leaving group compared to chlorine, making it more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in synthetic applications where a higher reaction rate is desired.
特性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC名 |
1-(3-bromopropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-9(7-4-8-10)5-2-3-6-9/h2-8H2,1H3 |
InChIキー |
PZAHSBYOHCERMZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


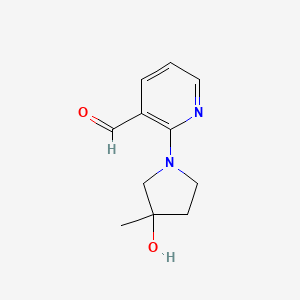
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
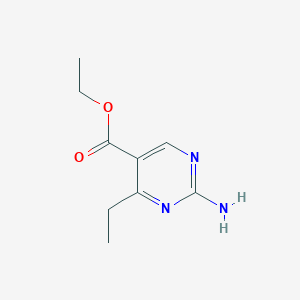
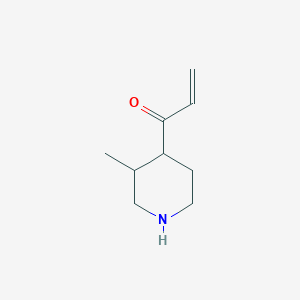
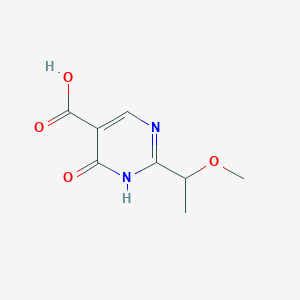
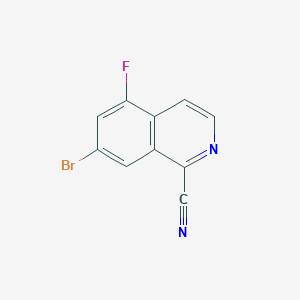
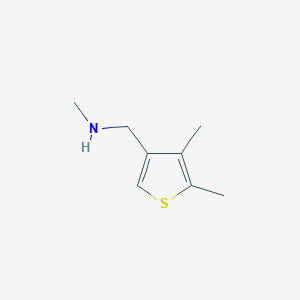
amine](/img/structure/B13201426.png)
![2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)
![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
